molecular formula C15H14O6 B600259 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol CAS No. 7295-85-4

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

Cat. No.: B600259
CAS No.: 7295-85-4
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-DZGCQCFKSA-N
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Description

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is a flavan-3-ol, a type of secondary metabolite providing antioxidant roles in plants. It belongs to the subgroup of polyphenols called flavonoids. This compound is found in various plants, including tea leaves, cocoa, and certain fruits. It is known for its health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .

Biochemical Analysis

Biochemical Properties

Catechin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting cells from oxidative stress . Catechin interacts with enzymes such as matrix metalloproteinases, inhibiting their activity and thus preventing the degradation of the extracellular matrix . Additionally, catechin can induce the activity of antioxidant enzymes like superoxide dismutase and catalase, enhancing the cell’s defense mechanisms against oxidative damage .

Cellular Effects

Catechin exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, catechin can activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s ability to combat oxidative stress . It also inhibits the NF-κB pathway, reducing inflammation and promoting cell survival . Furthermore, catechin has been found to modulate mitochondrial function, improving energy metabolism and reducing apoptosis in cells .

Molecular Mechanism

At the molecular level, catechin exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators . Catechin also interacts with transcription factors like Nrf2 and NF-κB, modulating gene expression related to oxidative stress and inflammation . Additionally, catechin can induce epigenetic changes, such as DNA methylation and histone modification, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of catechin can vary over time. Catechin is relatively stable under normal conditions but can degrade when exposed to light, heat, or alkaline environments . Long-term studies have shown that catechin can maintain its antioxidant properties and continue to protect cells from oxidative damage over extended periods . Its efficacy may decrease over time due to degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of catechin in animal models vary with different dosages. At low to moderate doses, catechin has been shown to provide protective effects against various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . At high doses, catechin can exhibit toxic effects, such as liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects .

Metabolic Pathways

Catechin is involved in several metabolic pathways. It is metabolized to protocatechuic acid and phloroglucinol carboxylic acid, which are further degraded to simpler compounds . Catechin also influences metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Catechin is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or facilitated transport . Once inside the cell, catechin is metabolized and conjugated to glucuronide, sulfate, and methylated forms, which are then distributed to different tissues . Catechin can also bind to plasma proteins, affecting its bioavailability and distribution .

Subcellular Localization

The subcellular localization of catechin can influence its activity and function. Catechin has been found to accumulate in the cytoplasm, mitochondria, and nucleus of cells . In the mitochondria, catechin can enhance mitochondrial function and reduce oxidative stress . In the nucleus, catechin can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications . The localization of catechin is influenced by various factors, including its chemical structure and the presence of targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol can be synthesized through several methods, including the reduction of flavanone and the cyclization of chalcone. One common synthetic route involves the reduction of 2-hydroxychalcone using sodium borohydride in the presence of a catalyst to yield catechin .

Industrial Production Methods: Industrial production of catechin typically involves extraction from natural sources, such as tea leaves. The extraction process includes steps like solvent extraction, purification, and crystallization. For instance, catechins can be extracted from green tea using water at 80°C for 40 minutes, followed by separation with water/chloroform to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: this compound can be reduced using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acetic anhydride.

Major Products:

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol has a wide range of scientific research applications across various fields:

Chemistry: this compound is used as a model compound in studies of polyphenol chemistry and antioxidant mechanisms.

Biology: this compound is studied for its role in cellular responses to oxidative stress and its potential to modulate signaling pathways involved in inflammation and apoptosis .

Medicine: this compound has been investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and cardiovascular protective effects. It is also studied for its role in neuroprotection and its potential to prevent neurodegenerative diseases .

Industry: this compound is used in the food and beverage industry as a natural antioxidant. It is also utilized in cosmetics for its skin-protective properties and in pharmaceuticals for its health benefits .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is unique due to its specific configuration and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Its ability to modulate various biological pathways and its wide range of health benefits make it a compound of significant interest in scientific research .

Properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022322, DTXSID001349029
Record name Cianidanol
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Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Catechin
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CAS No.

7295-85-4, 154-23-4, 100786-01-4
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Melting Point

214 °C
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